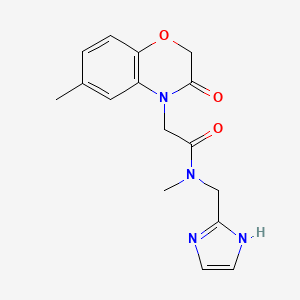![molecular formula C21H29N3O B5420531 1-{1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5420531.png)
1-{1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-phenyl-4-piperidinyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-phenyl-4-piperidinyl}ethanone, also known as TBE-31, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
1-{1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-phenyl-4-piperidinyl}ethanone exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been found to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-{1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-phenyl-4-piperidinyl}ethanone has several advantages for lab experiments, including its low toxicity and high selectivity for specific enzymes and signaling pathways. However, this compound also has limitations, including its low solubility in water and limited bioavailability.
Future Directions
There are several potential future directions for research on 1-{1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-phenyl-4-piperidinyl}ethanone. One direction is to further investigate its anti-inflammatory and anti-cancer properties and its potential use in the treatment of inflammatory diseases and cancer. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on improving the solubility and bioavailability of this compound to increase its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-{1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-phenyl-4-piperidinyl}ethanone involves a multi-step process that includes the reaction of 5-tert-butyl-1H-pyrazole-3-carboxylic acid with 4-bromobenzaldehyde, followed by reduction with sodium borohydride and reaction with 4-phenylpiperidine. The final product is obtained through the reaction of the intermediate with ethyl chloroacetate and subsequent hydrolysis.
Scientific Research Applications
1-{1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-phenyl-4-piperidinyl}ethanone has been found to have potential therapeutic applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[1-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-4-phenylpiperidin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-16(25)21(17-8-6-5-7-9-17)10-12-24(13-11-21)15-18-14-19(23-22-18)20(2,3)4/h5-9,14H,10-13,15H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHFCMUGFGXMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCN(CC1)CC2=CC(=NN2)C(C)(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-{[(4-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5420472.png)
![1-{6-[2-(4-chlorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5420489.png)
![4-[(hydroxyimino)(phenyl)methyl]phenyl 5-bromo-2-furoate](/img/structure/B5420497.png)
![1-ethyl-2-[2-(2-furyl)vinyl]-1H-benzimidazole](/img/structure/B5420502.png)
![N~2~-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~1~-dimethyl-1-(2-thienyl)-1,2-ethanediamine](/img/structure/B5420509.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(5-oxo-1,4-diazepan-1-yl)nicotinamide](/img/structure/B5420514.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(pyridin-3-yloxy)acetamide](/img/structure/B5420523.png)
![2-methoxy-N-methyl-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5420538.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5420539.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5420548.png)
![4'-fluoro-3'-(hydroxymethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5420550.png)
